3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-24-22(32-27-14)11-15-7-5-6-8-18(15)25-23(29)20-13-19(26-28(20)2)17-12-16(30-3)9-10-21(17)31-4/h5-10,12-13H,11H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIDKHPVMSTVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.48 g/mol. The structure features a pyrazole ring substituted with a dimethoxyphenyl group and an oxadiazole moiety, which are key to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promise in various assays:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, it demonstrated significant cytotoxicity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes linked to disease processes. Notably, it showed potential in inhibiting human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are implicated in cancer progression and metabolic disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of key regulatory proteins involved in cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
- Inhibition of Signaling Pathways : It has been suggested that the compound interferes with critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer .
Case Studies
Recent case studies have highlighted the efficacy of this compound in various experimental models:
- A study conducted by Arafa et al. demonstrated that derivatives similar to this compound exhibited potent anticancer activity against multiple cancer cell lines with varying IC50 values . The most effective derivatives showed IC50 values significantly lower than standard chemotherapeutic agents.
- Another investigation revealed that compounds containing the oxadiazole moiety were effective against multidrug-resistant bacterial strains, suggesting their potential use as antimicrobial agents .
Data Tables
| Biological Activity | Cell Line/Target | IC50 Value (µM) |
|---|---|---|
| Anticancer | PC-3 | 0.67 |
| Anticancer | HCT-116 | 0.80 |
| Anticancer | ACHN | 0.87 |
| Enzyme Inhibition | HDSirt2 | 0.24 |
| Enzyme Inhibition | CA | 0.96 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
